4-(hexanoylamino)-N-{4-[(2-methylphenyl)carbamoyl]phenyl}benzamide
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Overview
Description
4-(4-HEXANAMIDOBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HEXANAMIDOBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Amidation Reaction: Starting with 4-aminobenzoic acid, it can be reacted with hexanoyl chloride to form 4-hexanamidobenzoic acid.
Coupling Reaction: The intermediate 4-hexanamidobenzoic acid can then be coupled with N-(2-methylphenyl)amine using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-HEXANAMIDOBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Possible use as a therapeutic agent due to its structural similarity to known drugs.
Industry: Applications in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(4-HEXANAMIDOBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE would depend on its specific interactions with biological targets. Generally, such compounds may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor function.
Affect Cellular Pathways: Influence signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
4-(4-AMINOBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE: Similar structure but with an amino group instead of a hexanamido group.
4-(4-ACETAMIDOBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE: Similar structure but with an acetamido group instead of a hexanamido group.
Uniqueness
4-(4-HEXANAMIDOBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE is unique due to the presence of the hexanamido group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C27H29N3O3 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-(hexanoylamino)-N-[4-[(2-methylphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C27H29N3O3/c1-3-4-5-10-25(31)28-22-15-11-20(12-16-22)26(32)29-23-17-13-21(14-18-23)27(33)30-24-9-7-6-8-19(24)2/h6-9,11-18H,3-5,10H2,1-2H3,(H,28,31)(H,29,32)(H,30,33) |
InChI Key |
RYQUZIKEQLQGCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
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